Buforin-1 -

Buforin-1

Catalog Number: EVT-246537
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Buforin-1 is sourced from the skin secretions of Bufo bufo, a common toad species. These secretions contain a range of bioactive compounds, including antimicrobial peptides that serve as a defense mechanism against microbial infections. The peptide was first isolated and characterized in studies focusing on the immunological properties of amphibian skin .

Classification

Buforin-1 belongs to the class of antimicrobial peptides known as histone-derived peptides. These peptides are characterized by their ability to kill bacteria, fungi, and even some cancer cells through various mechanisms, including membrane disruption and interference with cellular processes .

Synthesis Analysis

Methods

The synthesis of Buforin-1 can be achieved through both natural extraction from amphibian skin and synthetic methods. The recombinant production in Escherichia coli is a common approach, where the gene encoding Buforin-1 is inserted into a plasmid vector (such as pET22b) and expressed in bacterial systems.

Technical Details

  1. Gene Cloning: The DNA sequence coding for Buforin-1 is amplified and cloned into an expression vector using restriction enzymes such as XhoI and NcoI.
  2. Transformation: The recombinant plasmid is introduced into competent E. coli cells (e.g., E. coli DH5α) for propagation.
  3. Induction: Expression is induced using isopropyl β-D-1-thiogalactopyranoside (IPTG), leading to the production of Buforin-1.
  4. Purification: The peptide is purified using affinity chromatography techniques, often utilizing histidine tags for effective separation from bacterial proteins .
Molecular Structure Analysis

Structure

Buforin-1 consists of 21 amino acids and has a distinctive amphipathic structure that facilitates its interaction with lipid membranes. The peptide's structure can be represented as follows:

Buforin 1 Sequence H2A 1 21 \text{Buforin 1 Sequence }\text{H2A 1 21 }

This sequence allows for the formation of alpha-helical structures in hydrophobic environments, enhancing its membrane-disrupting capabilities.

Data

The molecular weight of Buforin-1 is approximately 2.3 kDa, and it exhibits a high degree of stability under physiological conditions due to its compact structure .

Chemical Reactions Analysis

Reactions

Buforin-1 engages in specific interactions with microbial membranes, leading to pore formation and subsequent cell lysis. The primary chemical reaction involves the binding of the peptide to negatively charged phospholipids present in bacterial membranes.

Technical Details

Mechanism of Action

Process

The mechanism by which Buforin-1 exerts its antimicrobial effects involves several steps:

  1. Binding: The positively charged regions of Buforin-1 interact with negatively charged components of microbial membranes.
  2. Insertion: The peptide inserts itself into the lipid bilayer, leading to structural alterations.
  3. Pore Formation: This insertion results in the formation of transmembrane pores that compromise membrane integrity.
  4. Cell Death: Ultimately, this disrupts essential cellular functions, leading to microbial cell death .

Data

Research has demonstrated that the efficiency of Buforin-1 correlates with its structural features; modifications to its amino acid composition can significantly alter its potency against various pathogens .

Physical and Chemical Properties Analysis

Physical Properties

Buforin-1 is characterized by:

  • Molecular Weight: Approximately 2.3 kDa
  • Solubility: Highly soluble in aqueous solutions, particularly at physiological pH.

Chemical Properties

Key chemical properties include:

  • Stability: Maintains structural integrity under various pH levels.
  • Activity Spectrum: Exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria as well as some fungi .

Relevant analyses have shown that modifications to the peptide can enhance its stability and activity profile.

Applications

Buforin-1 has significant potential applications in various scientific fields:

  1. Antimicrobial Agents: Due to its potent antimicrobial properties, Buforin-1 can be utilized in developing new antibiotics, particularly against resistant strains.
  2. Cancer Therapeutics: Research indicates potential applications in cancer treatment due to its ability to induce apoptosis in cancer cells .
  3. Food Preservation: Its antimicrobial properties make it suitable for use as a natural preservative in food products .
Evolutionary Origins and Structural Phylogeny of Buforin-1

Histone-Derived Antimicrobial Peptides in Vertebrate Innate Immunity

Histones, traditionally recognized for nuclear functions in DNA packaging, serve as evolutionary precursors for antimicrobial peptides (AMPs) across vertebrates. This conserved defense strategy involves the proteolytic liberation of bioactive fragments from histone proteins, particularly histone H2A, during microbial challenge. Buforin-I exemplifies this mechanism, first isolated from the stomach tissue of the Asian toad Bufo bufo gargarizans as a 39-amino acid peptide with potent antibacterial properties [2] [6]. Histone-derived antimicrobial peptides (HDAPs) function as critical components of extracellular innate immunity, deployed in mucosal surfaces, phagocytic vesicles, and neutrophil extracellular traps (NETs) [5]. Their cationic and amphipathic nature enables selective interaction with negatively charged microbial membranes, disrupting membrane integrity or translocating intracellularly [5] [7].

The evolutionary conservation of HDAPs spans aquatic and terrestrial vertebrates. Beyond buforin-I in amphibians, homologous peptides include:

  • Parasin-I: Identified in catfish (Parasilurus asotus), derived from histone H2A via cathepsin D cleavage [5].
  • Hipposin: Isolated from Atlantic halibut (Hippoglossus hippoglossus), representing a C-terminal fragment of histone H2A [10].
  • Abhisin: Characterized in disk abalone (Haliotis discus discus), demonstrating H2A processing in mollusks [7].

Table 1: Evolutionary Diversity of Histone H2A-Derived Antimicrobial Peptides

OrganismPeptide NameBiological SourceKey Functions
Bufo bufo gargarizansBuforin-IGastric tissueBroad-spectrum antibacterial activity
Mytilus coruscusMultiple HDAPsHemolymph serumResponse to immune challenge
Pinctada fucataPmH2A fragmentsHemocytesGram-negative bacterial inhibition
Himantura walgaHipposinBlood cellsAntibacterial, anticancer activity

This widespread phylogenetic distribution underscores HDAPs' fundamental role in ancestral immune defense [1] [5] [10]. In bivalves like Mytilus coruscus, HDAPs are upregulated in hemocytes, gills, and mantle tissue following pathogen exposure, confirming their inducible role in invertebrate immunity [1]. Similarly, pearl oysters (Pinctada fucata martensii) express HDAPs in hemocytes capable of inhibiting aquaculture pathogens like Vibrio alginolyticus [7]. The convergence of H2A-derived AMPs across distantly related taxa highlights the evolutionary optimization of histone fragments as defense molecules.

Proteolytic Processing of Histone H2A to Buforin-1 Across Species

Buforin-I biosynthesis exemplifies a conserved post-translational strategy for generating AMPs from pre-existing histone scaffolds. In Bufo bufo gargarizans, the peptide arises through stomach-specific proteolysis:

  • Transcription: A single gene encodes histone H2A, sharing >90% amino acid homology with replication-dependent H2A variants [6].
  • Proteolytic Conversion: Pepsin in gastric gland cytoplasm cleaves the full-length H2A (129 amino acids) to liberate Buforin-I (39 residues corresponding to the N-terminal region) [2] [6].
  • Localization: Post-secretion, Buforin-I adheres to gastric mucosal biofilms, creating an antimicrobial barrier [2] [5].

Comparative studies reveal analogous processing mechanisms in other species:

  • Mollusks: In Mytilus coruscus, pathogen challenge triggers serine proteases that cleave histone H2A into multiple HDAPs detected in serum via Western blot [1].
  • Fish: Parasin-I in catfish requires cathepsin D activation following epithelial injury [5].
  • Mammals: Gastric and intestinal epithelia express pepsinogen and trypsin, suggesting potential for Buforin-I-like processing in higher vertebrates, though direct evidence remains limited [5].

Table 2: Protease Systems Generating Histone H2A-Derived Peptides

SpeciesProtease InvolvedCleavage SiteActive Fragment
Bufo bufo gargarizansPepsinN-terminal (Lys39)Buforin-I (1-39)
Parasilurus asotusCathepsin DN-terminal (Lys19)Parasin-I (1-19)
Mytilus coruscusSerine proteasesMultiple C-terminal sitesVariable HDAPs
Himantura walgaPutative trypsinN-terminal (Ala40)Hipposin fragment

Structural prerequisites for proteolytic susceptibility include an accessible N-terminal domain rich in arginine and lysine residues. This region’s positive charge facilitates both enzymatic cleavage and subsequent antimicrobial function [5] [10]. Crucially, Buforin-I retains the DNA-binding motifs of parental H2A, enabling its intracellular mechanism against pathogens [2] [6]. The conservation of this processing pathway across vertebrates and invertebrates indicates strong selective pressure favoring histone recycling into immune effectors.

Sequence Conservation and Divergence in Buforin Family Peptides

Buforin-I exhibits discrete functional domains conserved across homologous HDAPs despite taxonomic divergence:

  • N-terminal DNA-binding domain: Comprises residues 1–20, characterized by a random coil conformation and cationic residues (5 arginine/lysine in Buforin-I). This region mediates nucleic acid interactions once internalized into microbes [3] [8].
  • Proline hinge: Positioned at residue 11 in Buforin-I (and Buforin-II). This motif creates a structural kink enabling membrane translocation without permeabilization. Mutational studies confirm replacing proline with alanine abolishes cellular penetration and reduces antimicrobial potency by >50% [3] [8].
  • Amphipathic α-helix: Spanning residues 21–39 in Buforin-I, this domain facilitates membrane association via hydrophobic interactions. Its amphipathicity is enhanced in Buforin-II (residues 12–21), explaining its superior activity [3] [6].

Table 3: Conserved Structural Motifs in Buforin-like Peptides

Structural DomainBuforin-I SequenceConservation Across HDAPsFunctional Role
N-terminal random coilTRSSRAGLQFPHigh (100% in fish/amphibian H2A-NT)Nucleic acid binding
Proline hinge-QFPVGR-Moderate (Pro at position 11±2)Membrane translocation
C-terminal α-helix-RVHRLLRKHigh (85% similarity in C-termini)Membrane interaction, oligomerization

Phylogenetic analyses reveal divergent evolution of potency:

  • Buforin-II: A truncated 21-residue derivative of Buforin-I (generated via Lys-C cleavage) exhibits 2–3 fold greater activity than its parent peptide due to enhanced α-helicity (from 38% to 52%) and optimized hydrophobicity [3] [6].
  • Sequence plasticity: While the proline hinge and DNA-binding region are conserved, flanking sequences vary. Ray fish Hipposin shares only 68% identity with Buforin-I but retains the critical GRVHRLLRK motif [10]. Pearl oyster PmH2A fragments diverge at 7 residues yet maintain comparable antibacterial efficacy [7].
  • Functional convergence: Despite sequence variations, all vertebrate HDAPs maintain net charges of +6 to +9 and hydrophobicity indices of 0.3–0.5, preserving membrane interaction capacity [5] [7] [10].

Structural phylogenetics indicates that Buforin-like peptides cluster within the H2A superfamily based on RMSD values <2Å for core α-helical domains [4] [9]. This suggests that antimicrobial function evolved early in histone evolution, likely before the divergence of bilaterian lineages. The persistence of the proline hinge across taxa—from mollusks to amphibians—validates its non-redundant role in intracellular delivery [1] [7] [8].

Properties

Product Name

Buforin-1

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